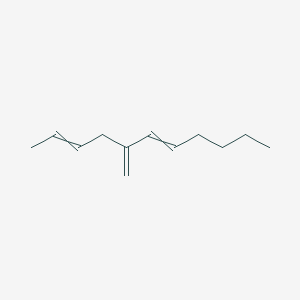
5-Methylideneundeca-2,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylideneundeca-2,6-diene: is an organic compound characterized by the presence of two conjugated double bonds and a methylidene group. This compound falls under the category of conjugated dienes, which are known for their unique chemical properties and reactivity due to the delocalization of π-electrons across the double bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Diols: One common method for synthesizing conjugated dienes like 5-Methylideneundeca-2,6-diene is the dehydration of diols.
Dehydrohalogenation of Dihalides: Another method involves the dehydrohalogenation of dihalides, where halogen atoms are removed from dihaloalkanes using strong bases.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Diels-Alder Reaction: 5-Methylideneundeca-2,6-diene can undergo Diels-Alder reactions, where it acts as a diene and reacts with dienophiles to form cyclohexene derivatives.
Electrophilic Addition: This compound can also participate in electrophilic addition reactions, where electrophiles add to the conjugated double bonds, leading to the formation of various addition products.
Common Reagents and Conditions:
Diels-Alder Reaction: Common reagents include dienophiles such as maleic anhydride, and the reaction is typically carried out under thermal or catalytic conditions.
Electrophilic Addition: Reagents such as hydrogen halides (e.g., HCl, HBr) and halogens (e.g., Br2) are used under controlled conditions to achieve selective addition.
Major Products:
Cyclohexene Derivatives: From Diels-Alder reactions.
Halogenated Compounds: From electrophilic addition reactions
Scientific Research Applications
Chemistry:
Biology and Medicine:
Pharmacological Research: This compound is studied for its potential therapeutic applications, including its role in the synthesis of bioactive molecules and drug development.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Electrophilic Addition Mechanism: The compound undergoes electrophilic addition reactions where the π-electrons of the conjugated double bonds interact with electrophiles, leading to the formation of carbocation intermediates. .
Diels-Alder Reaction Mechanism: In Diels-Alder reactions, the compound’s conjugated diene system interacts with a dienophile, resulting in the formation of a six-membered ring through a concerted mechanism involving the overlap of molecular orbitals.
Comparison with Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity but shorter carbon chain.
Isoprene: Another conjugated diene used in the production of synthetic rubber.
2,4-Hexadiene: A conjugated diene with a similar structure but different substitution pattern.
Uniqueness:
Longer Carbon Chain: 5-Methylideneundeca-2,6-diene has a longer carbon chain compared to simpler dienes like 1,3-butadiene and isoprene, which can influence its physical properties and reactivity.
Methylidene Group: The presence of a methylidene group adds to its reactivity and potential for forming diverse chemical products.
Properties
CAS No. |
61823-70-9 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
5-methylideneundeca-2,6-diene |
InChI |
InChI=1S/C12H20/c1-4-6-8-9-11-12(3)10-7-5-2/h5,7,9,11H,3-4,6,8,10H2,1-2H3 |
InChI Key |
FQDVWJFSJYQPBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(=C)CC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]-1-methylpyridin-1-ium chloride](/img/structure/B14561602.png)
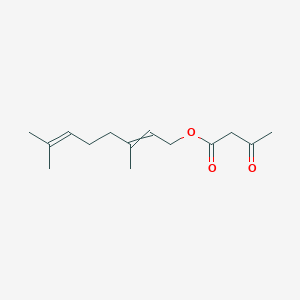
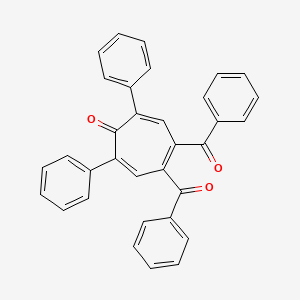
![3-Chloro-5-[(3,5-dibromo-6-methylpyridin-2-yl)oxy]phenol](/img/structure/B14561616.png)
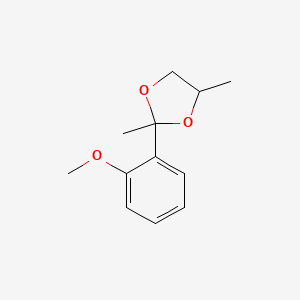
![2-[(2-Methylacryloyl)oxy]cyclohexyl benzoate](/img/structure/B14561633.png)

![2-[(2-Methylpropyl)(phenyl)amino]-2-oxoethyl ethanesulfonate](/img/structure/B14561645.png)
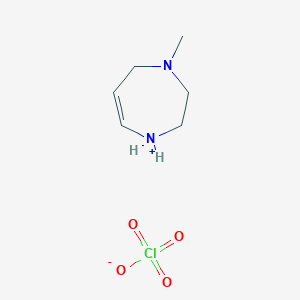

![3,4-Dimethoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B14561661.png)
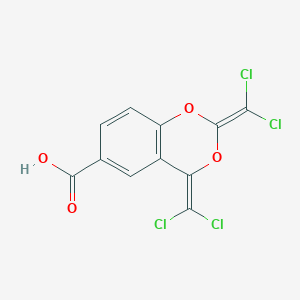
![3-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)butan-2-one](/img/structure/B14561669.png)
![2-Bromo-1-[6-(methanesulfonyl)naphthalen-2-yl]ethan-1-one](/img/structure/B14561675.png)
